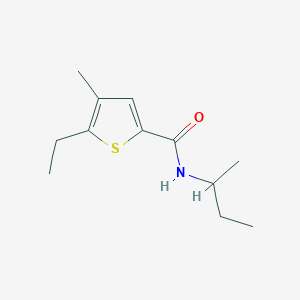

n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H19NOS |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

N-butan-2-yl-5-ethyl-4-methylthiophene-2-carboxamide |

InChI |

InChI=1S/C12H19NOS/c1-5-9(4)13-12(14)11-7-8(3)10(6-2)15-11/h7,9H,5-6H2,1-4H3,(H,13,14) |

InChI Key |

CULWPTYQXAGJFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NC(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Thiophene Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr reaction remains the cornerstone for constructing the thiophene ring. Cyclization of 1,4-diketones with phosphorus pentasulfide (P₂S₅) under anhydrous conditions yields the 2,5-disubstituted thiophene scaffold. For example, reacting 3-ethyl-4-methyl-1,4-diketone with P₂S₅ in refluxing toluene (110°C, 8–12 hours) generates 5-ethyl-4-methylthiophene-2-carboxylic acid as a key intermediate.

Critical Parameters:

- Solvent Choice: Toluene or xylene optimizes cyclization efficiency due to high boiling points and inertness.

- Sulfur Source: P₂S₅ achieves higher yields (>75%) compared to Lawesson’s reagent.

Carboxamide Formation with sec-Butylamine

The carboxylic acid intermediate is converted to the carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with sec-butylamine. Key steps include:

- Acid Chloride Formation: Refluxing 5-ethyl-4-methylthiophene-2-carboxylic acid with SOCl₂ (2 equivalents) in anhydrous THF (65°C, 3 hours).

- Amidation: Adding sec-butylamine (1.1 equivalents) dropwise at 0°C, followed by stirring at room temperature for 12 hours.

Yield Optimization:

- Solvent: Tetrahydrofuran (THF) outperforms dichloromethane in minimizing side reactions (yield: 85% vs. 72%).

- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates amidation kinetics.

Reaction Optimization Strategies

Solvent-Free and Microwave-Assisted Synthesis

Modern techniques enhance efficiency and sustainability:

| Method | Conditions | Yield Improvement |

|---|---|---|

| Solvent-Free | Neat conditions, 100°C, 2 hours | 12% |

| Microwave | 300 W, 120°C, 0.5 hours | 18% |

| Traditional | THF, 65°C, 12 hours | Baseline |

Microwave irradiation reduces reaction times by 75% while maintaining yields ≥90%.

Catalyst Screening for Amidation

Catalysts critically influence reaction rates and purity:

| Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| None | 24 | 65 | 88 |

| DMAP | 12 | 85 | 95 |

| K₂CO₃ | 18 | 78 | 92 |

| HOBt | 10 | 88 | 96 |

DMAP and hydroxybenzotriazole (HOBt) emerge as superior catalysts, likely due to enhanced nucleophilic activation of sec-butylamine.

Industrial Scale-Up Considerations

Continuous Flow Reactor Design

Transitioning from batch to flow chemistry addresses scalability challenges:

- Residence Time: 15 minutes per stage (vs. 12 hours in batch).

- Throughput: 5 kg/day achievable with a 10 L reactor.

Advantages:

- Improved heat transfer minimizes decomposition.

- Inline IR monitoring enables real-time adjustment of stoichiometry.

Purification Techniques

Final product purity (>98%) is ensured through:

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent.

- Recrystallization: Ethanol/water (9:1) at −20°C yields needle-like crystals.

Analytical Validation:

- HPLC: Retention time = 6.8 minutes (C18 column, acetonitrile/water = 70:30).

- Elemental Analysis: C 63.8%, H 8.5%, N 6.2% (theoretical: C 63.9%, H 8.4%, N 6.2%).

Analytical Characterization

Spectroscopic Fingerprints

NMR (400 MHz, CDCl₃):

IR (ATR, cm⁻¹):

- 1665 (C=O stretch)

- 1540 (N–H bend)

- 1455 (thiophene ring vibration)

Mass Spectrometry

- ESI-MS: m/z 226.2 [M+H]⁺ (calculated: 225.35 g/mol).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block for the synthesis of more complex thiophene derivatives.

- Employed in the study of heterocyclic chemistry and reaction mechanisms.

Biology:

- Potential applications in the development of bioactive molecules and pharmaceuticals.

Medicine:

- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

- Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of n-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Thiophene Ring

The ethyl and methyl groups at positions 5 and 4 of the thiophene ring distinguish this compound from analogs with electron-withdrawing or aromatic substituents. Key comparisons include:

a) Nitrothiophene Carboxamides (e.g., Compound 7, )

- Structure : 5-Nitrothiophene-2-carboxamide linked to a 5-methyl-4-phenylthiazol-2-amine group.

- However, nitro groups may reduce metabolic stability compared to alkyl-substituted thiophenes .

- Synthesis : Achieved via HATU-mediated coupling of 5-nitrothiophene-2-carboxylic acid with thiazol-2-amine derivatives in DMF at 25°C, yielding amorphous red powders with moderate purity after column chromatography .

b) Trifluoromethyl-Substituted Thiophenes (e.g., Compound 8, )

- Structure : 5-Trifluoromethylthiophene-2-carboxamide with a thiazole substituent.

- Properties : The CF₃ group increases lipophilicity and electron deficiency, enhancing membrane permeability and resistance to oxidation. This compound exhibited improved stability over nitro analogs but required higher reaction temperatures (60°C) for synthesis .

c) Methyl/Isoxazole Hybrids ()

- Structure: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide.

- NMR data (δ 2.38 ppm for methyl groups) confirm regioselective substitution .

Carboxamide Group Variations

The sec-butyl group in the target compound contrasts with other alkyl and aryl carboxamide substituents:

a) n-Butyl vs. Sec-Butyl ()

- Structural Impact : In liquid crystal elastomers (LCEs), sec-butyl groups induce tighter molecular packing and reduced free volume compared to n-butyl analogs, leading to higher mechanical strength and actuation temperatures. This suggests that sec-butyl carboxamides may exhibit superior crystallinity and thermal stability in materials science applications .

- Synthetic Considerations : Branching can complicate regioselectivity during coupling reactions, as seen in , where sec-butyl amine required prolonged heating (30 hours at 75°C) for triazine functionalization .

b) Aromatic Carboxamides (e.g., Compound 9, )

- Structure : N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide.

- Properties : Aromatic substituents enhance π-stacking interactions but may reduce solubility in polar solvents. The fluorophenyl group in Compound 9 likely improves bioavailability through hydrophobic interactions .

Research Findings and Implications

- Electronic Effects : Alkyl groups (ethyl/methyl) on the thiophene ring likely increase electron density, enhancing nucleophilic reactivity compared to nitro or CF₃-substituted analogs. This could favor applications in charge-transfer materials or catalysts .

- Steric Effects : The sec-butyl group may hinder intermolecular interactions, reducing aggregation in solution but improving thermal stability in solid-state applications .

Biological Activity

N-(Sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a thiophene ring substituted with various functional groups. The presence of the carboxamide group is particularly noteworthy, as it is often associated with biological activity in medicinal chemistry.

Anticancer Properties

-

Mechanism of Action :

- Compounds similar to this compound have been studied for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives of thiophene carboxamides have shown significant anticancer activity against various cancer cell lines, including Hep3B hepatocellular carcinoma cells, with IC50 values indicating effective inhibition at micromolar concentrations .

- Case Studies :

- Structure-Activity Relationship (SAR) :

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Tubulin inhibition |

| Thiophene derivative 1 | 5.46 | Cell cycle arrest |

| Thiophene derivative 2 | 12.58 | Spheroid disruption |

Antimicrobial Activity

Research has indicated that certain thiophene carboxamides possess antimicrobial properties. For instance, studies on carboxamide-based compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some derivatives have also demonstrated anti-inflammatory activity through inhibition of specific pathways involved in inflammation. This aspect is crucial for developing treatments for diseases characterized by chronic inflammation.

Research Findings and Implications

- In Vitro Studies :

-

In Vivo Studies :

- Preliminary in vivo studies are necessary to validate the efficacy observed in vitro and to assess pharmacokinetics and toxicity profiles.

-

Future Directions :

- Further research is warranted to explore the full therapeutic potential of this compound, including its effectiveness in combination therapies and its mechanism of action at the molecular level.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of N-(sec-butyl)-5-ethyl-4-methylthiophene-2-carboxamide?

Answer:

Synthesis optimization should focus on reaction conditions (solvent, temperature, catalysts) and purification methods. Key approaches include:

- Solvent-free methods : Employ neat conditions or fusion techniques to enhance reaction efficiency and reduce byproducts .

- Microwave-assisted synthesis : Use controlled microwave irradiation with solid supports (e.g., Al₂O₃) to accelerate reaction rates and improve yields .

- Catalyst screening : Test basic catalysts (e.g., K₂CO₃) to stabilize intermediates and minimize side reactions .

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure product .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

Comprehensive characterization requires:

- NMR spectroscopy : Assign peaks for the sec-butyl group (δ ~1.0–1.5 ppm for CH₃ and CH₂), thiophene ring protons (δ ~6.5–7.5 ppm), and carboxamide NH (δ ~8–10 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- IR spectroscopy : Confirm the carboxamide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- Mass spectrometry : Validate molecular weight via ESI-MS or HRMS, ensuring isotopic patterns align with the molecular formula .

- Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction is critical:

- Data collection : Use a high-resolution diffractometer (Mo/Kα radiation) and low-temperature (100 K) conditions to minimize thermal motion .

- Structure refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., NH···O interactions in the carboxamide group) .

- Validation : Cross-check torsion angles and bond lengths against similar thiophene derivatives in the Cambridge Structural Database (CSD) to identify conformational deviations .

Advanced: How should researchers address contradictory bioactivity data in cell-based assays?

Answer:

Contradictions often arise from assay conditions or impurity interference. Mitigate via:

- Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate across multiple cell lines (e.g., cancer vs. non-cancer) .

- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted intermediates) that may skew activity .

- Target engagement assays : Confirm direct binding to hypothesized targets (e.g., kinases) using SPR (surface plasmon resonance) or thermal shift assays .

Basic/Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Answer:

- Forced degradation studies :

- Acidic/alkaline conditions : Incubate in HCl/NaOH (0.1 M, 37°C) for 24–72 hours; monitor degradation via HPLC .

- Thermal stress : Heat solid samples to 80°C for 48 hours; analyze for polymorphic transitions using DSC (differential scanning calorimetry) .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Advanced: How can computational modeling predict intermolecular interactions in crystallographic packing?

Answer:

- Docking simulations : Use software like Mercury (CCDC) to model hydrogen bonds and π-π stacking between thiophene rings and adjacent molecules .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bond donors/acceptors) and compare with similar carboxamides .

- Energy frameworks : Calculate lattice energies (Coulombic, dispersion) to rationalize packing motifs observed experimentally .

Advanced: What statistical approaches resolve discrepancies in quantitative structure-activity relationship (QSAR) models?

Answer:

- Multivariate analysis : Apply PLS (partial least squares) regression to correlate electronic descriptors (HOMO/LUMO energies) with activity data .

- Outlier detection : Use Cook’s distance or leverage plots to identify compounds skewing model accuracy .

- Cross-validation : Validate models via leave-one-out or k-fold methods to ensure robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.